molecular formula C23H35N3O4S B4065506 1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol

1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol

Cat. No. B4065506
M. Wt: 449.6 g/mol
InChI Key: DTAQBCWFHQZFJZ-UHFFFAOYSA-N
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Description

1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol is a useful research compound. Its molecular formula is C23H35N3O4S and its molecular weight is 449.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol is 449.23482778 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been dedicated to synthesizing and analyzing the structure-activity relationships of various compounds, including those related to the specified chemical structure. The synthesis processes often aim at creating compounds with potential pharmacological activities, focusing on modifying certain functional groups to enhance biological efficacy or reduce side effects. An example includes the efficient synthesis of potent PPARpan agonists, highlighting the regioselective formation of critical bonds and the introduction of specific substituents to achieve desired pharmacological profiles (Guo et al., 2006).

Biological Activities

Several studies have explored the biological activities of compounds structurally similar to the one . For instance:

  • Antiulcer agents have been synthesized, showing significant gastric acid antisecretory activity in models of histamine-induced gastric acid secretion. This research suggests potential therapeutic applications for gastric-related disorders (Ueda et al., 1991).
  • Compounds with a piperidine structure have been investigated for their ability to inhibit lipid peroxidation, demonstrating antioxidant properties that could be beneficial in various oxidative stress-related conditions (Domány et al., 1996).
  • Research into benzimidazole derivatives as orally active renin inhibitors exemplifies the pursuit of novel treatments for conditions such as hypertension, showcasing efforts to balance pharmacokinetic properties with potent inhibitory activity (Tokuhara et al., 2018).

Chemical and Pharmacological Innovation

The synthesis of new chemical entities, such as those involving piperidine derivatives, highlights the ongoing search for novel compounds with improved pharmacological profiles. Studies often focus on the discovery of molecules that can interact with biological targets in a highly selective and potent manner, potentially leading to new therapeutic options for various diseases. For example, the development of novel aromatase inhibitors for treating hormone-dependent conditions demonstrates the importance of chemical innovation in addressing unmet medical needs (Hartmann & Batzl, 1986).

properties

IUPAC Name

1-[2-hydroxy-3-[2-methoxy-4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4S/c1-16(2)23-25-18(15-31-23)12-24-11-17-4-5-21(22(10-17)29-3)30-14-20(28)13-26-8-6-19(27)7-9-26/h4-5,10,15-16,19-20,24,27-28H,6-9,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQBCWFHQZFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNCC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol
Reactant of Route 2
1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol
Reactant of Route 3
1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol
Reactant of Route 4
Reactant of Route 4
1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol
Reactant of Route 5
Reactant of Route 5
1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol
Reactant of Route 6
1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.